6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427411-54-8) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core. This core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a hydrogen bond acceptor to boost target protein binding.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
CAS No. 1427411-54-8
Cat. No. B2394106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS1427411-54-8
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H11ClN2O2/c1-6(2)10-13-9(11(15)16)8-4-3-7(12)5-14(8)10/h3-6H,1-2H3,(H,15,16)
InChIKeyWXXQONILZGGSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid: A Key Intermediate in IDO1 Inhibitor Synthesis


6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427411-54-8) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core [1]. This core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a hydrogen bond acceptor to boost target protein binding . The compound is specifically utilized in the synthesis of potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a key target in cancer immunotherapy [2]. Its structure is defined by a 6-chloro substituent and a 3-isopropyl group on the core, plus a reactive carboxylic acid handle at the 1-position for further derivatization [1].

Why 6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid Cannot Be Replaced by Its Mono-Substituted Analogs


Generic substitution within this chemical class fails because the biological and physicochemical properties are highly dependent on the specific combination of substituents. The presence of both the 6-chloro and 3-isopropyl groups is critical for achieving the optimal lipophilicity and spatial configuration needed for biological activity. For instance, the target compound's combined substituents result in a significantly higher computed logP (XLogP3-AA = 3.5) [1] compared to an analog lacking the 6-chloro substituent (LogP = 2.1559) . This single difference of over 1.3 logP units strongly influences partitioning, membrane permeability, and target engagement, making simple interchange with a mono-substituted analog an unreliable procurement strategy without risking a complete loss of activity in downstream applications.

Quantitative Differentiation of 6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid from its Closest Analogs


LogP Comparison: Target Compound vs. 3-Isopropyl Analog Lacking 6-Chloro Substituent

The 6-chloro substituent on the target compound significantly increases lipophilicity compared to the direct analog without chlorine. The target compound, 6-chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid, has a computed logP (XLogP3-AA) of 3.5 [1]. In contrast, 3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018516-78-3), which lacks the 6-chloro group, has a computationally derived LogP of 2.1559 . This quantifies the chlorine's contribution to a >1.3 logP unit increase.

Lipophilicity Physicochemical Property Drug Design

Functional Utility as a Key Intermediate: A Dual-Substituted Scaffold for Potent IDO1 Inhibitors

The imidazo[1,5-a]pyridine core, when appropriately substituted, is a core scaffold for potent IDO1 inhibitors. A structurally analogous compound series identified in patent CN107531693B demonstrates that the imidazo[1,5-a]pyridine scaffold can yield highly potent IDO1 inhibitors [1]. While specific IC50 data for the exact building block is not publicly available, its structural features (6-Cl substitution and the 1-carboxylic acid handle for amide/ester functionalization) map directly onto the pharmacophore of the most active compounds in the patent, where a 6-chloro-imidazo[1,5-a]pyridine fragment is present (shown as an IC50 of 6.10 nM for a downstream derivative) [2]. This establishes the building block as a direct gateway to a proven, potent phenotype.

IDO1 Inhibitor Cancer Immunotherapy Medicinal Chemistry

Topological Polar Surface Area (TPSA): A Balanced Profile for Bioavailability

The target compound possesses a Topological Polar Surface Area (TPSA) of 54.6 Ų [1], a value generally associated with favorable oral bioavailability. This is identical to the TPSA of its non-chlorinated analog, 3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid, which is also 54.6 Ų . This demonstrates that the strategic addition of the 6-chloro group to increase lipophilicity (see Evidence Item 1) is achieved without increasing polar surface area, thereby independently tuning a key property without compromising another.

Physicochemical Property Bioavailability Drug Design

Optimal Application Scenarios for 6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid


Lead Optimization in Cancer Immunotherapy Programs Targeting IDO1

The compound is best used as a late-stage lead optimization intermediate in medicinal chemistry campaigns targeting indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy. Its structure directly mirrors the core of highly potent, patent-protected inhibitors [1]. The carboxylic acid handle allows for straightforward derivatization into amides, esters, or other linkages, enabling rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetics while maintaining the critical 6-chloro-3-isopropyl-imidazo[1,5-a]pyridine pharmacophore.

Analytical Standard for LC-MS Assay of Chlorinated Imidazopyridine Impurities

Due to its specific and predictable mass spectrometric profile (exact mass: 238.0509 Da) [2], this compound is ideally suited as a reference standard for the development of quantitative LC-MS/MS methods. It can be used to monitor for the presence of chlorinated imidazo[1,5-a]pyridine byproducts or degradation products in more complex pharmaceutical reaction mixtures, particularly those involving the synthesis of IDO1 inhibitors, ensuring process quality control.

Physicochemical Property Benchmarking for Fragment-Based Drug Design

The compound's well-defined and balanced physicochemical properties—specifically its XLogP of 3.5 and TPSA of 54.6 Ų [2]—make it an excellent benchmarking tool in fragment-based drug design (FBDD). It can serve as a reference fragment for evaluating the impact of halogen substitution on the imidazo[1,5-a]pyridine core, helping researchers calibrate their molecular design algorithms and fine-tune the lipophilic efficiency (LipE) of their lead series.

Quote Request

Request a Quote for 6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.